molecular formula C14H14FNO B1360002 4-(2-Ethylphenoxy)-3-fluoroaniline CAS No. 946664-00-2

4-(2-Ethylphenoxy)-3-fluoroaniline

Cat. No.: B1360002
CAS No.: 946664-00-2
M. Wt: 231.26 g/mol
InChI Key: GIXZQTITMNTJDP-UHFFFAOYSA-N
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Description

“4-(2-Ethylphenoxy)-3-fluoroaniline” is a substance that belongs to the class of aniline derivatives. It’s a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is not directly available. However, a related compound “4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline” has a molecular formula of C15H14F3NO and a molecular weight of 281.27 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available. However, a related compound “4-(2-Ethylphenoxy)-2,3-dihydroxy-4-oxobutanoate” has a molecular weight of 253.23 g/mol .

Scientific Research Applications

Fluorinated o-Aminophenol Derivatives for pH Measurement

  • Research Insight : Fluorinated o-aminophenol derivatives, closely related to 4-(2-Ethylphenoxy)-3-fluoroaniline, have been modified to create pH-sensitive probes for measuring intracellular pH. These derivatives show promise due to their physiological range of pK values and low affinity for other ions, making them suitable for biological research (Rhee, Levy, & London, 1995).

Metabonomic Assessment of Fluoroaniline Derivatives

  • Research Insight : Studies using nuclear magnetic resonance (NMR) spectroscopy have investigated the biochemical impact of fluoroaniline derivatives, such as this compound, on earthworms. This research aids in understanding the toxicological effects and potential environmental impact of these compounds (Bundy et al., 2002).

Synthesis of Fluoroaniline Derivatives

  • Research Insight : The synthesis of various fluoroaniline derivatives, including methods related to the creation of this compound, has been a focus of research. These studies provide crucial insights into the production and potential applications of such compounds in scientific research (Zhou, 2008).

Biological Activities of Fluoroaniline Derivatives

  • Research Insight : Research on fluoroaniline derivatives has explored their potential biological activities, including their antimicrobial properties. This highlights the potential medical and pharmaceutical applications of compounds like this compound (Abdel‐Wadood et al., 2014).

Transformation and Biodegradation Studies

  • Research Insight : Studies on the anaerobic transformation of phenol to benzoate have used fluoroaniline derivatives to elucidate the mechanisms involved. These studies can inform environmental remediation strategies involving similar compounds (Genthner, Townsend, & Chapman, 1989).

Corrosion Inhibition Behavior

  • Research Insight : The use of chalcone derivatives, which may include fluoroaniline compounds, has been investigated for their corrosion inhibition properties on metals. This research has potential applications in industrial and engineering fields (Lgaz et al., 2017).

Mechanism of Action

The mechanism of action of “4-(2-Ethylphenoxy)-3-fluoroaniline” is not directly available. However, a study investigates the effect of the aryloxypropanolamines on the contraction of Rat Intrapulmonary Artery .

Safety and Hazards

The safety and hazards of “4-(2-Ethylphenoxy)-3-fluoroaniline” are not directly available. However, a related compound “4-Ethyl-2-methoxyphenol” is known to cause severe skin burns and eye damage .

Properties

IUPAC Name

4-(2-ethylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZQTITMNTJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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